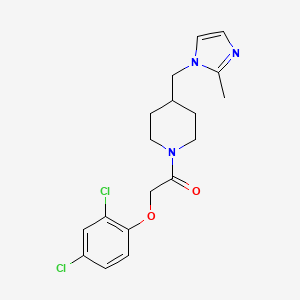
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation . The methylcyclohexyl group might be introduced via a radical substitution or addition reaction . The thioxo and carboxamide groups could potentially be introduced via condensation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The conformation of the cyclohexyl ring could potentially impact the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound as potential candidates for combating malaria parasites. Their mode of action involves interfering with essential metabolic pathways in the Plasmodium species, thereby inhibiting parasite growth and survival .
- Studies have highlighted the antitumor effects of 4(3H)-quinazolinones. These compounds exhibit cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Researchers continue to explore novel derivatives for potential use in cancer therapy .
- The 4(3H)-quinazolinone core structure has shown promise as an anticonvulsant agent. It modulates neuronal excitability and may be useful in managing epilepsy and related disorders. Further investigations aim to optimize its efficacy and safety .
- Some derivatives of 4(3H)-quinazolinones exhibit fungicidal properties. These compounds can inhibit fungal growth and disrupt essential cellular processes. Researchers explore their potential as antifungal agents for agricultural and clinical applications .
- The 4(3H)-quinazolinone derivatives have demonstrated antimicrobial activity against bacteria and fungi. They may serve as alternatives to existing antibiotics, especially in the context of drug-resistant pathogens. Mechanistic studies are ongoing to understand their mode of action .
- Researchers have investigated the anti-inflammatory effects of 4(3H)-quinazolinones. These compounds modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Effects
Anti-Inflammatory Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone to form 3-(4-chlorobenzyl)-2-methylcyclohexanone. This intermediate is then reacted with thiourea to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylcyclohexanone", "thiourea", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of sodium hydroxide and acetic acid to form 3-(4-chlorobenzyl)-2-methylcyclohexanone.", "Step 2: Reaction of 3-(4-chlorobenzyl)-2-methylcyclohexanone with thiourea in ethanol to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
422529-54-2 |
Product Name |
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C23H24ClN3O2S |
Molecular Weight |
441.97 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



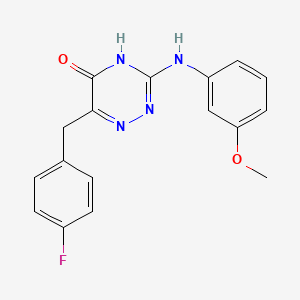
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)

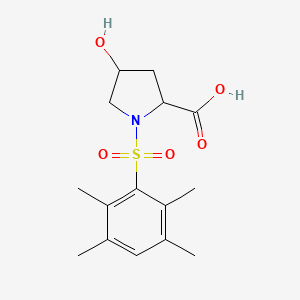


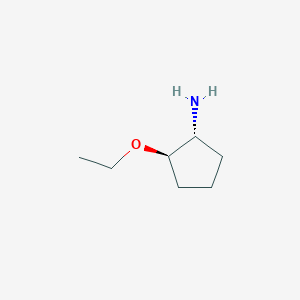
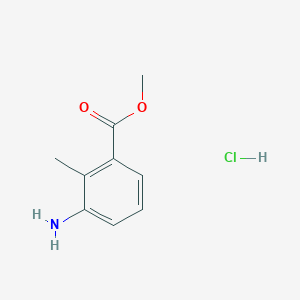
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
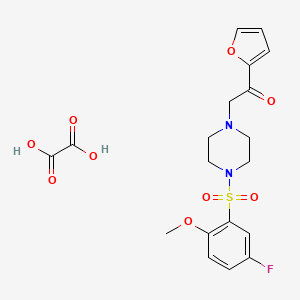
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2808561.png)
